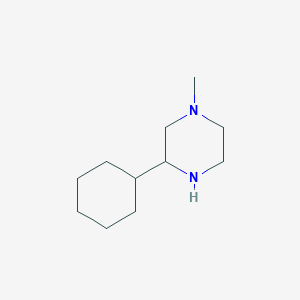
3-Cyclohexyl-1-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-1-methylpiperazine is a chemical compound with the molecular weight of 182.31 . It is a member of the piperazine family, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, including 3-Cyclohexyl-1-methylpiperazine, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3-Cyclohexyl-1-methylpiperazine is represented by the InChI code1S/C11H22N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h10-12H,2-9H2,1H3 . This indicates that the molecule consists of a piperazine ring with a methyl group and a cyclohexyl group attached to it. Physical And Chemical Properties Analysis
3-Cyclohexyl-1-methylpiperazine is an oil at room temperature . The storage temperature is room temperature .Applications De Recherche Scientifique
Neurological Research :
- 3-Cyclohexyl-1-methylpiperazine analogs, such as 2-(4-Phenylpiperidino)cyclohexanol (AH5183), have been studied for their interaction with cholinergic nerve terminals in rat brains. AH5183 is known to be a noncompetitive inhibitor of high-affinity acetylcholine transport into cholinergic vesicles. It binds specifically to recognition sites in the rat brain, particularly in areas associated with cholinergic nerve terminals (Marien, Parsons, & Altar, 1987).
Pharmaceutical Chemistry :
- Derivatives of 1-cyclohexylpiperazine, related to the σ2 receptor ligand, have been synthesized and tested for their binding affinities in radioligand assays. These compounds exhibit high affinities in σ2 receptor binding, and some show potential as antineoplastic agents and PET diagnosis agents (Berardi et al., 2004).
Spectroscopy and Conformational Analysis :
- Studies on the vibrational spectroscopy and conformational analysis of 1-cyclohexylpiperazine have been conducted. These investigations involve comparing experimental and theoretical results to understand the molecule's stable conformations, which has implications in understanding its interactions and reactivity (Alver & Parlak, 2010).
Histamine Receptor Research :
- Alkyl derivatives of 1,3,5-triazinyl-methylpiperazines, including cyclohexylmethyl derivatives, have been synthesized and evaluated for their affinity to human histamine H4 receptor (hH4R). These compounds exhibit significant affinity and antagonist behavior in functional assays, indicating their potential application in histamine receptor-related research and drug development (Łażewska et al., 2019).
Chemical Synthesis and Characterization :
- Research on the synthesis and characterization of multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids has been conducted. This research provides insights into the synthesis processes and structural analysis of such compounds, which are significant for various chemical and pharmaceutical applications (Yu et al., 2015).
Safety and Hazards
The safety information for 3-Cyclohexyl-1-methylpiperazine indicates that it is dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .
Propriétés
IUPAC Name |
3-cyclohexyl-1-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEGYEFVYDSVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)

![4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2682184.png)
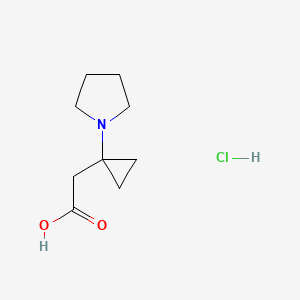
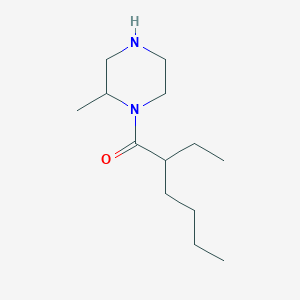
![3-(2-(azepan-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2682190.png)
![N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2682191.png)
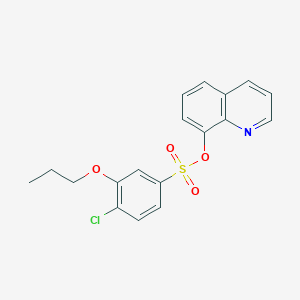

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2682194.png)
![3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2682195.png)
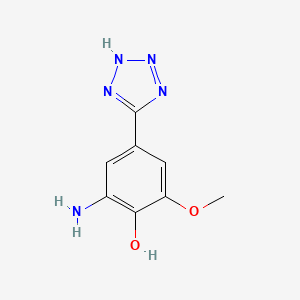
![2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2682199.png)